molecular formula C17H15F3N2OS B1223378 3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide

3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide

Cat. No. B1223378
M. Wt: 352.4 g/mol
InChI Key: SEZGQWZDAFYNQP-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide is a member of thioureas.

Scientific Research Applications

Crystal Structure and Hirshfeld Surface Analysis

The study on 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives, closely related to the target compound, highlights their crystal structure and intermolecular interactions using Hirshfeld surfaces computational method. These compounds exhibit significant antibacterial and antioxidant activities, particularly against Staphylococcus aureus, showcasing their potential in biomedical applications (Karanth et al., 2019).

Molecular Aggregation and Hydrogen Bonding

Research on closely related N-{[4-(3-aryl-4-sydnonylideneamino)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl}benzamides, which crystallized as ethanol monosolvates, reveals how hydrogen bonds form centrosymmetric four-molecule aggregates. This study contributes to understanding the molecular aggregation behavior in related chemical structures (Chinthal et al., 2020).

Green Chemistry Synthesis

A green chemistry approach was utilized to synthesize N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides by reacting substituted benzohydrazides with 2,2′-(carbonothioyldisulfanediyl)diacetic acid in water. This method aligns with environmental sustainability principles and yields nearly quantitative results, demonstrating an eco-friendly pathway for synthesizing similar compounds (Horishny & Matiychuk, 2020).

Polymer Science Applications

In the field of polymer science, aromatic diamines substituted with trifluoromethyl groups were synthesized and used to prepare polyimides showcasing good solubility in organic solvents and high thermal stability. This research illustrates the utility of such compounds in developing advanced materials with desirable physical properties (Liu et al., 2002).

properties

Product Name

3,4-dimethyl-N-[sulfanylidene-[2-(trifluoromethyl)anilino]methyl]benzamide

Molecular Formula

C17H15F3N2OS

Molecular Weight

352.4 g/mol

IUPAC Name

3,4-dimethyl-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C17H15F3N2OS/c1-10-7-8-12(9-11(10)2)15(23)22-16(24)21-14-6-4-3-5-13(14)17(18,19)20/h3-9H,1-2H3,(H2,21,22,23,24)

InChI Key

SEZGQWZDAFYNQP-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)C

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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